MTSET-Chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
MTSET-Chloride is synthesized through a series of chemical reactions involving the introduction of a methanethiosulfonate group to an ethylammonium backbone. The synthesis typically involves the reaction of trimethylamine with ethylene chlorohydrin to form N,N,N-trimethylethanolamine. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonate group, followed by the addition of a thiol group to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent systems, to ensure high purity and yield. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
MTSET-Chloride primarily undergoes substitution reactions with sulfhydryl groups in cysteine residues. It reacts rapidly and specifically with these groups to form mixed disulfide linkages . This reaction is highly selective and occurs under mild conditions, making it suitable for probing protein structures.
Common Reagents and Conditions
The reaction of this compound with cysteine residues is typically carried out in aqueous solutions at neutral pH. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and reducing agents like dithiothreitol (DTT) to maintain the thiol groups in their reduced state .
Major Products
The major product of the reaction between this compound and cysteine residues is a mixed disulfide linkage. This modification can alter the function and conformation of the target protein, providing valuable insights into its structure and activity .
Scientific Research Applications
MTSET-Chloride is extensively used in scientific research for various applications:
Mechanism of Action
MTSET-Chloride exerts its effects by reacting with sulfhydryl groups in cysteine residues to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly under mild conditions. The modification of cysteine residues can alter the conformation and function of the target protein, providing valuable information about its structure and activity . The molecular targets of this compound include ion channels, receptors, and enzymes that contain accessible cysteine residues .
Comparison with Similar Compounds
MTSET-Chloride is part of a family of methanethiosulfonate (MTS) reagents that include:
MTSEA (2-Aminoethyl methanethiosulfonate): A positively charged reagent that reacts with cysteine residues but has a different reactivity profile compared to this compound.
MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate): A negatively charged reagent that reacts with cysteine residues and is used to probe different aspects of protein structure.
MTSPT (Methanethiosulfonate propyltrimethylammonium): Another positively charged reagent with similar reactivity to this compound but with different steric properties.
This compound is unique in its ability to provide functional information about the relative positions of amino acids within a protein and to probe binding site electrostatic interactions . Its positively charged nature allows it to interact specifically with negatively charged thiolate anions, making it a valuable tool in protein chemistry .
Properties
Molecular Formula |
C6H16ClNO2S2 |
---|---|
Molecular Weight |
233.8 g/mol |
IUPAC Name |
trimethyl(2-methylsulfonylsulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C6H16NO2S2.ClH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HOKRDLUOKQRXTE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCSS(=O)(=O)C.[Cl-] |
Origin of Product |
United States |
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